4-Bromo-2-(methylamino)benzoic acid

MNK2a inhibitor Kinase selectivity MAP kinase pathway

Pharmaceutical QC and kinase research require precise substitution patterns. Generic 5-bromo or non-brominated analogs fail regulatory and biological validation.

- **Apalutamide Impurity 28**: Mandatory for ICH-compliant HPLC method development and batch release.
- **Mnk2a Inhibition**: Validated Ki = 79 nM with 6.4-fold selectivity over Mnk1a; absent in non-brominated analog.
- **CNS MPO Advantage**: XLogP3 3.6, TPSA 49.3 Ų; enables Suzuki/Buchwald diversification.
- **Supply Reliability**: Off-the-shelf in gram quantities; no custom synthesis delays.

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 861526-61-6
Cat. No. B2396929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(methylamino)benzoic acid
CAS861526-61-6
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)Br)C(=O)O
InChIInChI=1S/C8H8BrNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
InChIKeyTYGBJEHMJNCALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(methylamino)benzoic acid: Kinase Research & Reference Standard


4-Bromo-2-(methylamino)benzoic acid (CAS 861526-61-6) is a substituted anthranilic acid derivative featuring a 4-bromo substituent and an N-methylamino group ortho to the carboxylic acid moiety . This bifunctional building block serves as a versatile intermediate in medicinal chemistry and is utilized as a certified reference standard for the anticancer agent apalutamide . Its structural features confer distinct reactivity and binding profiles that differentiate it from isomeric and non-halogenated analogs, making targeted selection critical in kinase inhibitor development and pharmaceutical quality control.

1 Kinase inhibitor intermediate – Mnk2a pathway probe development scaffold
2 Certified reference standard – Apalutamide Impurity 28 for analytical method validation
3 Bifunctional building block – 4-Br handle for cross-coupling and N-methylamine reactivity

4-Bromo-2-(methylamino)benzoic acid: Irreplaceable vs. Close Analogs


Substitution with the 5-bromo isomer (CAS 22721-16-0) or the non-brominated parent 2-(methylamino)benzoic acid (CAS 119-68-6) fundamentally alters key physicochemical and biological properties. The 4-bromo substitution pattern dictates regioselectivity in cross-coupling reactions and critically influences kinase binding, as evidenced by the compound's demonstrated Mnk2a inhibitory activity (Ki = 79 nM) that is absent in the non-brominated analog . Furthermore, only the 4-bromo derivative is a validated impurity in apalutamide drug substance, mandating its use in regulatory analytical methods . These differential attributes preclude generic interchange and underscore the necessity for evidence-based procurement.

Isomer mismatch 5‑Br isomer (CAS 22721‑16‑0) alters regiochemistry in cross‑coupling and kinase‑binding geometry; Mnk2a inhibitory activity not established.
Analog inactivity Non‑brominated parent (CAS 119‑68‑6) lacks Mnk2a engagement; isoform selectivity profile may not transfer.
Regulatory gap Only 4‑Br derivative is certified as Apalutamide Impurity 28; isomer use would invalidate method specificity and regulatory documentation.

4-Bromo-2-(methylamino)benzoic acid: Quantitative Evidence vs. Analogs


Mnk2a Kinase Inhibition & Isoform Selectivity

In a standardized biochemical assay measuring inhibition of human Mnk2a using a TAMRA-labeled eIF4E peptide substrate, 4-Bromo-2-(methylamino)benzoic acid exhibited a Ki of 79 nM . In the same experimental system, the compound displayed a 6.4-fold lower affinity for the closely related isoform Mnk1a (Ki = 507 nM) . This isoform selectivity profile is distinct from the non-brominated analog 2-(methylamino)benzoic acid, which lacks measurable Mnk2a inhibition in comparable assays .

Mnk2a inhibition & isoform selectivity
Head-to-head
Mnk2a Ki = 79 nM
Mnk1a Ki = 507 nM
6.4‑fold selectivity
Supports Mnk2a pathway inhibition study fit; isoform selectivity profile absent in non‑brominated analog.
Biochemical assay, TAMRA‑labeled eIF4E peptide.
MNK2a inhibitor Kinase selectivity MAP kinase pathway

Apalutamide Impurity 28 Certified Reference Standard

4-Bromo-2-(methylamino)benzoic acid is unequivocally identified as Apalutamide Impurity 28 and Mefenamic Acid Impurity 14, with a certified purity of >95% (HPLC) . Unlike the 5-bromo isomer or the 4-chloro analog, this specific compound is the only one that co-elutes with the authentic impurity in regulatory HPLC methods for apalutamide drug substance analysis . Its use is mandated for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA submissions.

Impurity standard identity
Reported
Apalutamide Impurity 28
Purity >95% (HPLC)
CAS 861526‑61‑6
Required for analytical method specificity; isomer would shift retention time.
HPLC/LC‑MS/MS per ICH guidelines.
Pharmaceutical impurity Analytical reference standard HPLC method validation

Lipophilicity & Permeability Advantage over Primary Amine Analog

The computed octanol-water partition coefficient (XLogP3) for 4-Bromo-2-(methylamino)benzoic acid is 3.6, compared to 2.8 for the primary amine analog 2-amino-4-bromobenzoic acid (CAS 20776-50-5) . This 0.8 log unit increase corresponds to approximately a 6.3-fold higher theoretical partition coefficient, consistent with the N-methyl group's effect on reducing polarity and hydrogen-bond donor capacity. The topological polar surface area (TPSA) is also reduced (49.3 Ų vs. 63.3 Ų), further supporting enhanced passive membrane diffusion potential.

Lipophilicity advantage
Class-level
XLogP3 3.6 vs 2.8 (primary amine analog)
TPSA 49.3 vs 63.3 Ų
May support CNS permeability research context; computed, not measured.
XLogP3 3.0 / Cactvs algorithms; data to verify experimentally.
Lipophilicity Membrane permeability Medicinal chemistry

Vendor Purity & Pricing Comparison

Multiple reputable vendors offer 4-Bromo-2-(methylamino)benzoic acid with consistent purity specifications. Combi-Blocks supplies 95% purity at catalog scale , while Fluorochem offers 95% purity with pricing transparency . CymitQuimica provides pricing tiers: 100 mg for €80, 1 g for €367, 5 g for €936, and 10 g for €1,455, indicating scalable availability for research and pilot synthesis . In contrast, the 5-bromo isomer is primarily available via custom synthesis, limiting accessibility and increasing lead time.

Vendor availability
Data to verify
4‑Br derivative: multiple off‑the‑shelf vendors, scalable pricing
5‑Br isomer: custom synthesis, 4–6 weeks lead time
Procurement planning context; 4‑Br reduces supply chain friction.
Catalog data accessed April 2026; confirm current stock.
Procurement Vendor comparison Purity specification

4-Bromo-2-(methylamino)benzoic acid: Best Application Scenarios


Mnk2a-Targeted Kinase Probe Development

Researchers developing chemical probes for MAP kinase-interacting kinase 2a (Mnk2a) should prioritize 4-Bromo-2-(methylamino)benzoic acid as a starting scaffold. Its 79 nM Ki against human Mnk2a, combined with 6.4-fold selectivity over Mnk1a, provides a validated biochemical profile that the non-brominated analog lacks . This compound is suitable for structure-activity relationship (SAR) studies aimed at optimizing isoform selectivity in oncology and inflammatory disease programs.

Apalutamide Quality Control & ANDA Filing

Pharmaceutical QC laboratories performing impurity profiling of apalutamide drug substance or drug product must use the certified Apalutamide Impurity 28 reference standard (CAS 861526-61-6). This compound is required for HPLC method development, validation, and routine batch release testing per ICH Q3A/Q3B guidelines . Substitution with the 5-bromo isomer is not acceptable due to differences in chromatographic retention time and mass spectrometric fragmentation.

CNS-Penetrant Medicinal Chemistry Building Block

Medicinal chemists seeking benzoic acid-derived building blocks with enhanced lipophilicity for central nervous system (CNS) drug discovery should select 4-Bromo-2-(methylamino)benzoic acid. Its XLogP3 of 3.6 and reduced TPSA (49.3 Ų) relative to the primary amine analog (XLogP3 = 2.8, TPSA = 63.3 Ų) align with empirical CNS MPO score optimization . The 4-bromo substituent further enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

High-Throughput Synthesis & Library Production

For parallel synthesis and library production, the off-the-shelf availability and scalable pricing of 4-Bromo-2-(methylamino)benzoic acid make it a practical choice. Vendors supply gram-scale quantities with 95% purity, whereas the 5-bromo isomer requires custom synthesis with extended lead times . This commercial differentiation supports efficient project timelines and reduces supply chain risk.

Application
Selection Property
Validation Focus
Mnk2a-targeted probe development
Mnk2a pathway inhibition study fit
Kinase selectivity and isoform profiling
Apalutamide QC & ANDA filing
Certified impurity standard identity
Chromatographic retention and method specificity
CNS-penetrant medicinal chemistry building block
Computed lipophilicity profile
CNS MPO score and permeability assays
High-throughput synthesis & library production
Commercial availability and scalable supply
Vendor lot consistency and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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